2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide
Description
2-{[2-(Dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide is a tertiary amine-containing acetamide derivative with a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol (calculated based on ). Its structure comprises a dimethylaminoethylamino side chain attached to the acetamide core and a pyridin-2-ylmethyl substituent.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-16(2)8-7-13-10-12(17)15-9-11-5-3-4-6-14-11/h3-6,13H,7-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKKCMBJFZAACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(=O)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162905 | |
| Record name | Acetamide, 2-[[2-(dimethylamino)ethyl]amino]-N-(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-79-2 | |
| Record name | Acetamide, 2-[[2-(dimethylamino)ethyl]amino]-N-(2-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-[[2-(dimethylamino)ethyl]amino]-N-(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of pyridine-2-carboxaldehyde with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of 2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide are compared below with six related acetamide derivatives.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Variations: The target compound and N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide (CAS 447465-15-8) are structural isomers but differ in the placement of the dimethylamino group. The target’s dimethylaminoethyl side chain may enhance solubility via protonation, whereas the isomer’s dimethylamino group directly on the acetamide nitrogen could reduce conformational flexibility . N-[2-(Dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 1311278-64-4) incorporates a trifluoromethyl group, increasing lipophilicity (logP ~2.5 estimated) and metabolic stability compared to the target compound .
The 3,4-dichlorophenyl and nitro-substituted derivative (CAS 1018674-64-0) exhibits strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but increase toxicity risks .
Biological Implications: In resin chemistry (), dimethylamino-containing compounds like 2-(dimethylamino) ethyl methacrylate show lower reactivity than benzoate derivatives, suggesting the target compound’s dimethylaminoethyl group may confer moderate reactivity in polymerization or drug delivery systems .
Biological Activity
2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide, with the CAS number 1803606-79-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{12}H_{18}N_{4}
- Molecular Weight : 236.31 g/mol
- Structure : The compound features a pyridine moiety, a dimethylamino group, and an acetamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression and cell proliferation.
- Receptor Interaction : The compound may act on certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
Pharmacological Effects
Research indicates a range of pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of growth in human leukemia and breast cancer cells.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, highlighting its potential as a therapeutic agent .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The study found that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting a protective mechanism against neurodegeneration .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
